N-(5'-Phosphopyridoxyl)-D-alanine is a derivative of D-alanine, modified by the addition of a phosphate group at the 5' position of the pyridoxamine moiety. This compound is categorized within the class of organic compounds known as pyridoxamine 5'-phosphates, which are recognized for their role in various biochemical processes. It is primarily studied for its involvement in enzymatic reactions, particularly those catalyzed by alanine racemase, an enzyme that facilitates the interconversion of L-alanine and D-alanine.
This compound is synthesized through a process involving the reductive N-alkylation of D-alanine with pyridoxal 5'-phosphate, a coenzyme that plays a crucial role in amino acid metabolism and neurotransmitter synthesis . Its structural characteristics and biological significance make it a subject of interest in biochemical research.
N-(5'-Phosphopyridoxyl)-D-alanine falls under several chemical classifications:
The synthesis of N-(5'-Phosphopyridoxyl)-D-alanine typically involves:
The synthesis process can be described as follows:
N-(5'-Phosphopyridoxyl)-D-alanine has a complex molecular structure characterized by:
The compound features a pyridine ring system with a phosphate group attached to the 5' position, contributing to its biochemical activity.
The structural representation can be visualized using molecular modeling software, revealing the spatial arrangement of atoms and functional groups critical for its interaction with enzymes like alanine racemase.
N-(5'-Phosphopyridoxyl)-D-alanine participates in several key biochemical reactions:
The kinetics of these reactions have been studied extensively:
The mechanism by which N-(5'-Phosphopyridoxyl)-D-alanine functions involves:
Studies utilizing X-ray crystallography have provided insights into the binding interactions and structural conformations during enzyme-substrate complex formation, elucidating the detailed steps involved in the mechanism .
Relevant analyses include spectroscopic techniques (e.g., NMR, UV-Vis) to characterize its properties further.
N-(5'-Phosphopyridoxyl)-D-alanine serves various roles in scientific research:
Its unique properties make it a valuable tool for researchers exploring enzymatic functions and metabolic pathways involving amino acids.
IUPAC Name:(2R)-2-[({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino]propanoic acid [2] [3] [5]. This name systematically defines:
Structural Formula:
C[C@@H](NCC1=C(O)C(C)=NC=C1COP(=O)(O)O)C(=O)O [2] [8]. Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-[({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino]propanoic acid |
| Synonyms | PDD; Phosphopyridoxyl-D-alanine; N-(5′-Phosphopyridoxyl)-D-alanine |
| CAS Registry | Not assigned |
| ChemSpider ID | 394107 |
| DrugBank ID | DB01993 |
D-Alanine Enantiomer:
L-Alanine Enantiomer Contrast:
Table 2: Stereochemical Comparison
| Property | D-Enantiomer | L-Enantiomer |
|---|---|---|
| ChEBI ID | CHEBI:44743 | CHEBI:44770 |
| Protein Targets | Alanine racemase | Aspartate aminotransferase, Cysteine lyase |
| SMILES Configuration | C[C@@H](...)C(=O)O (R-form) | C[C@H](...)C(=O)O (S-form) |
| PDB Ligand Code | PDD | PP3 |
Classification Hierarchy:
Defining Characteristics:
Table 3: Classification Taxonomy
| Level | Classification | Defining Features |
|---|---|---|
| Direct Parent | Pyridoxamine 5'-phosphates | Schiff base with phosphate ester |
| Alternative Parents | Alanine derivatives; D-α-amino acids | R-configured α-carbon; carboxylic acid |
| Substituents | Monoalkyl phosphate; Methylpyridine | –CH₂OPO₃H₂; –CH₃ at pyridine C2 |
| Molecular Framework | Aromatic heteromonocyclic compounds | Pyridine ring with heteroatoms |
Molecular Weight:
Solubility & Polarity:
Ionization Constants (pKa):
Table 4: Physicochemical Profile
| Property | Value | Method/Prediction |
|---|---|---|
| Molecular Weight | 320.238 g/mol (average) | Calculated |
| Water Solubility | 1.48 mg/mL | ALOGPS |
| logP | –4.2 | Chemaxon |
| pKa (Strongest Acidic) | 1.03 | Chemaxon |
| pKa (Strongest Basic) | 9.58 | Chemaxon |
| Rotatable Bonds | 7 | DrugBank |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2